2,3,6,7-tetrahydro-5H-cyclopenta[d]pyridazine-1,4-dione
Description
2,3,6,7-Tetrahydro-5H-cyclopenta[d]pyridazine-1,4-dione (CAS: 92224-44-7) is a bicyclic heterocyclic compound featuring a fused cyclopentane and pyridazine ring system with two ketone groups at the 1,4-positions. This compound is primarily utilized as a precursor or intermediate in synthetic organic chemistry, particularly for the development of pharmaceuticals and bioactive molecules.
Properties
IUPAC Name |
3,5,6,7-tetrahydro-2H-cyclopenta[d]pyridazine-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-6-4-2-1-3-5(4)7(11)9-8-6/h1-3H2,(H,8,10)(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKYKQJBXCNTFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)NNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50315818 | |
| Record name | 2,3,6,7-tetrahydro-5H-cyclopenta[d]pyridazine-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50315818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92224-44-7 | |
| Record name | NSC297579 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297579 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,6,7-tetrahydro-5H-cyclopenta[d]pyridazine-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50315818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2,3,6,7-tetrahydro-5H-cyclopenta[d]pyridazine-1,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-alkylpyrroles with hydrazine hydrate, leading to intramolecular heterocyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2,3,6,7-tetrahydro-5H-cyclopenta[d]pyridazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Scientific Research Applications
2,3,6,7-tetrahydro-5H-cyclopenta[d]pyridazine-1,4-dione has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2,3,6,7-tetrahydro-5H-cyclopenta[d]pyridazine-1,4-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Tetrahydro-Cyclopenta[b]Quinoline-1,8-Dione Derivatives
These compounds, such as tetrahydro-5H-cyclopenta[b]quinoline-1,8-dione, share a fused cyclopentane ring but differ in the heterocyclic core (quinoline vs. pyridazine). The quinoline derivatives exhibit extended aromaticity, which enhances their stability and π-π stacking interactions compared to the pyridazine-based target compound. This structural variation influences their reactivity in electrophilic substitution reactions .
Phthalazine-Dione Derivatives (e.g., 1H-Pyrrolo[3,2-h]Phthalazine-6,9-Dione)
Phthalazine-diones contain a larger tricyclic system with two ketone groups. Unlike the target compound, these derivatives incorporate a pyrrole ring, which introduces additional nitrogen atoms and alters electronic properties.
Dihydrophenanthrene-Diones (e.g., 9,10-Dihydro-5-Hydroxy-2,3,6-Trimethoxyphenanthrene-1,4-Dione)
These compounds feature a phenanthrene backbone with a dihydro moiety and ketone groups. While structurally distinct from the pyridazine-based target, they share the 1,4-dione motif, which is critical for redox activity.
Biological Activity
2,3,6,7-Tetrahydro-5H-cyclopenta[d]pyridazine-1,4-dione is a heterocyclic compound that has attracted attention in medicinal chemistry for its potential biological activities. This article presents a comprehensive overview of its biological activity, supported by relevant research findings and data tables.
Chemical Structure and Properties
The chemical structure of 2,3,6,7-tetrahydro-5H-cyclopenta[d]pyridazine-1,4-dione can be represented as follows:
- Molecular Formula : C7H8N2O2
- Molecular Weight : 152.15 g/mol
- InChI : InChI=1S/C7H8N2O2/c10-6-4-2-1-3-5(4)8-9-7(6)11/h1-3H2,(H,8,10)(H,9,11)
This compound features a cyclopentane ring fused with a pyridazine moiety, which is known for its diverse biochemical interactions.
Antimicrobial Activity
Research indicates that derivatives of 2,3,6,7-tetrahydro-5H-cyclopenta[d]pyridazine-1,4-dione exhibit significant antimicrobial properties. A systematic study of structure-activity relationships (SAR) revealed that modifications at specific positions on the pyridazine ring can enhance antibacterial efficacy. For example:
| Compound Modification | Antibacterial Activity |
|---|---|
| Methyl group at position 2 | Enhanced activity against Gram-positive bacteria |
| Hydroxyl group at position 4 | Improved efficacy against Gram-negative bacteria |
Anticancer Potential
Studies have demonstrated that this compound may possess anticancer properties. In vitro assays showed that it inhibits the proliferation of various cancer cell lines. Notably:
- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung)
- IC50 Values :
- HeLa: 15 µM
- MCF-7: 20 µM
- A549: 25 µM
These results suggest that the compound could serve as a lead for developing new anticancer agents.
Anti-inflammatory Effects
The anti-inflammatory activity of 2,3,6,7-tetrahydro-5H-cyclopenta[d]pyridazine-1,4-dione has been evaluated in animal models. The compound significantly reduced inflammation markers such as IL-6 and TNF-alpha in induced models of arthritis.
The mechanism by which 2,3,6,7-tetrahydro-5H-cyclopenta[d]pyridazine-1,4-dione exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in inflammatory pathways.
- Receptor Modulation : It may modulate receptor activity linked to cell proliferation and apoptosis.
Case Study 1: Antimicrobial Efficacy
In a study conducted by Asif et al. (2017), several derivatives of pyridazinone were synthesized and tested for antimicrobial activity. The results indicated that compounds similar to 2,3,6,7-tetrahydro-5H-cyclopenta[d]pyridazine showed potent activity against both Gram-positive and Gram-negative bacteria .
Case Study 2: Anticancer Activity
A recent study published in the Central European Journal of Experimental Biology highlighted the anticancer properties of this compound in various cell lines. The findings suggested a dose-dependent response where higher concentrations resulted in increased cytotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
